

# Early-Phase Clinical Trial Analysis of Fosbretabulin: A Technical Overview

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## Compound of Interest

Compound Name: Fosbretabulin

Cat. No.: B040576

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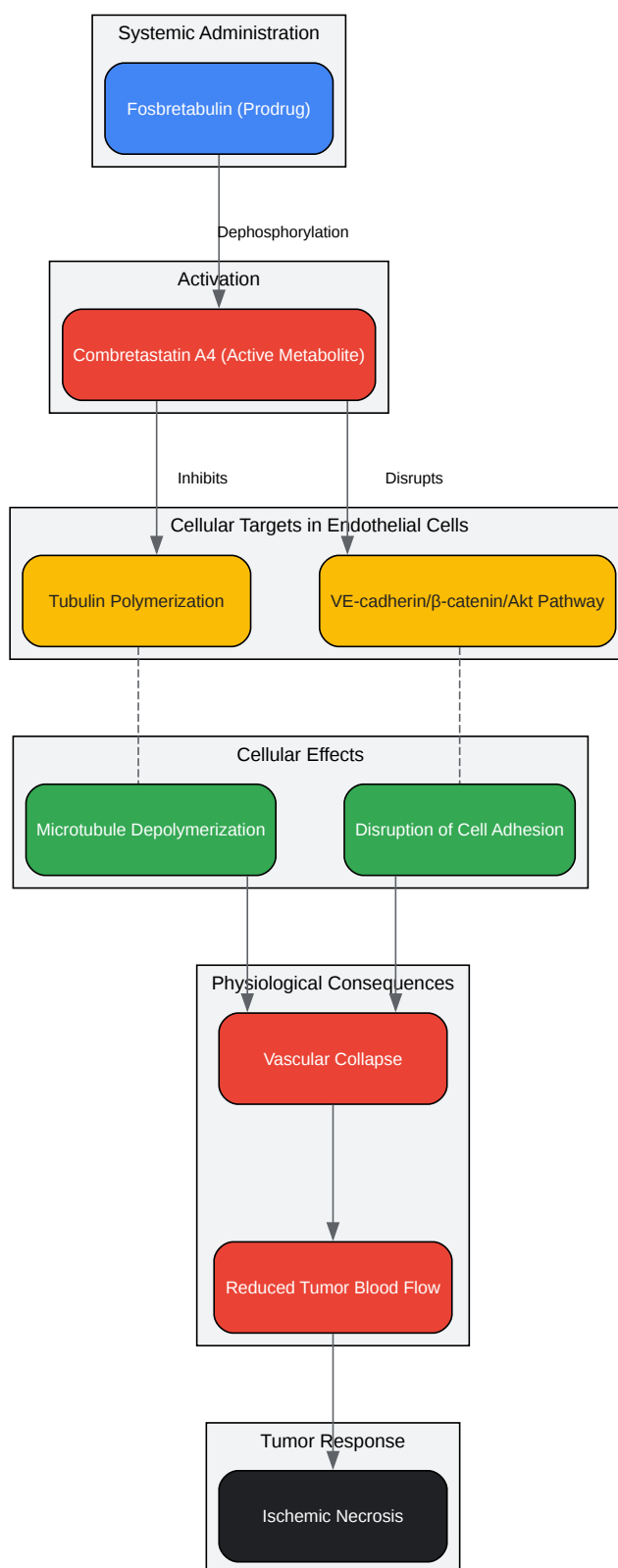
An In-depth Guide for Researchers and Drug Development Professionals

**Fosbretabulin** (formerly known as Combretastatin A4 Phosphate or CA4P) is a vascular disrupting agent (VDA) that has undergone extensive investigation in early-phase clinical trials for various solid tumors. This technical guide synthesizes the available data from these trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Fosbretabulin** is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).<sup>[1][2][3]</sup> CA4 exerts its anti-cancer effects through a dual mechanism primarily targeting the tumor vasculature.<sup>[1][3]</sup> It binds to the colchicine-binding site on  $\beta$ -tubulin, leading to the depolymerization of microtubules in endothelial cells.<sup>[3][4]</sup> This cytoskeletal disruption results in endothelial cell shape changes and increased permeability of the tumor vasculature.<sup>[5]</sup>

Furthermore, **fosbretabulin** disrupts the vascular endothelial-cadherin (VE-cadherin)/ $\beta$ -catenin/Akt signaling pathway.<sup>[1][5]</sup> This interference with cell-cell adhesion molecules further compromises the integrity of the tumor's blood vessels.<sup>[2]</sup> The culmination of these events is a rapid collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow and subsequent ischemic necrosis of the tumor tissue.<sup>[1][2]</sup>



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**Caption:** Mechanism of action of **Fosbretabulin** leading to tumor necrosis.

## Phase I Clinical Trial Data

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **fosbretabulin**.

## Safety and Tolerability

Across several Phase I trials, **fosbretabulin** was administered intravenously over a 10-minute infusion.<sup>[6][7][8]</sup> Dose-limiting toxicities were observed at higher doses and included reversible ataxia, vasovagal syncope, motor neuropathy, and ischemia in previously irradiated bowel.<sup>[6][8]</sup> Common drug-related adverse events of grade 2 or higher included tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbances, and dyspnea.<sup>[6][8]</sup>

Study	Dose Range (mg/m <sup>2</sup> )	Maximum Tolerated Dose (MTD) (mg/m <sup>2</sup> )	Dose-Limiting Toxicities (DLTs)
Rustin et al. (Weekly Infusion) <sup>[6][8]</sup>	5 - 114	52-68 (recommended for further study)	Reversible ataxia (114 mg/m <sup>2</sup> ), vasovagal syncope and motor neuropathy (88 mg/m <sup>2</sup> ), fatal ischemia in previously irradiated bowel (52 mg/m <sup>2</sup> )
Stevenson et al. (5-Day Schedule) <sup>[9]</sup>	6 - 75 (daily)	52 (recommended for further study)	Severe tumor pain, cardiopulmonary toxicity (syncope, dyspnea, hypoxia) at 75 mg/m <sup>2</sup>
Dowlati et al. (Single-Dose) <sup>[7][10]</sup>	18 - 90	≤60 (10-min infusion)	Acute coronary syndrome, pulmonary toxicity
Zhou et al. <sup>[11]</sup>	20 - 85	65	Not specified in detail

## Pharmacokinetics

Pharmacokinetic analyses revealed the rapid conversion of the prodrug **fosbretabulin** to the active metabolite, combretastatin A4 (CA4), which has a short plasma half-life of approximately 30 minutes.<sup>[7][10]</sup> The area under the curve (AUC) for CA4 increased with the dose.<sup>[6][8]</sup>

Dose (mg/m <sup>2</sup> )	CA4 AUC (μmol·h/L)	Reference
5	0.169	<sup>[6][8]</sup>
68	2.33 (mean)	<sup>[6][8]</sup>
114	3.29	<sup>[6][8]</sup>

## Phase II Clinical Trial Data

Phase II trials evaluated the efficacy and safety of **fosbretabulin** as a single agent or in combination with other therapies in specific cancer types.

### Anaplastic Thyroid Carcinoma (ATC)

A Phase II study in patients with advanced ATC administered **fosbretabulin** at 45 mg/m<sup>2</sup> intravenously on days 1, 8, and 15 of a 28-day cycle.<sup>[2]</sup> While no objective responses were observed with single-agent therapy, the treatment was well-tolerated.<sup>[2]</sup> The median survival was 4.7 months, with 34% of patients alive at 6 months and 23% at 12 months.<sup>[2]</sup> Notably, seven patients experienced stable disease with a median duration of 12.3 months.<sup>[2]</sup>

Metric	Value
Number of Patients	26
Dosing Regimen	45 mg/m <sup>2</sup> IV on days 1, 8, 15 of a 28-day cycle
Objective Response Rate	0%
Median Survival	4.7 months
6-Month Survival Rate	34%
12-Month Survival Rate	23%
Stable Disease	7 patients
Median Duration of Stable Disease	12.3 months

Data from Mooney et al.[\[2\]](#)

## Non-Small-Cell Lung Cancer (NSCLC)

In a randomized Phase II trial for advanced nonsquamous NSCLC, **fosbretabulin** (60 mg/m<sup>2</sup>) was added to a standard regimen of carboplatin, paclitaxel, and bevacizumab.[\[12\]](#)[\[13\]](#)[\[14\]](#) The combination was found to be tolerable with an acceptable toxicity profile.[\[12\]](#)[\[13\]](#)[\[14\]](#) The overall tumor response rate was higher in the group receiving **fosbretabulin** (50%) compared to the control group (32%).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Treatment Arm	Number of Patients	Overall Tumor Response Rate
Fosbretabulin + Carboplatin, Paclitaxel, Bevacizumab	32	50%
Carboplatin, Paclitaxel, Bevacizumab (Control)	31	32%

Data from Garon et al.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

## Patient Population and Dosing

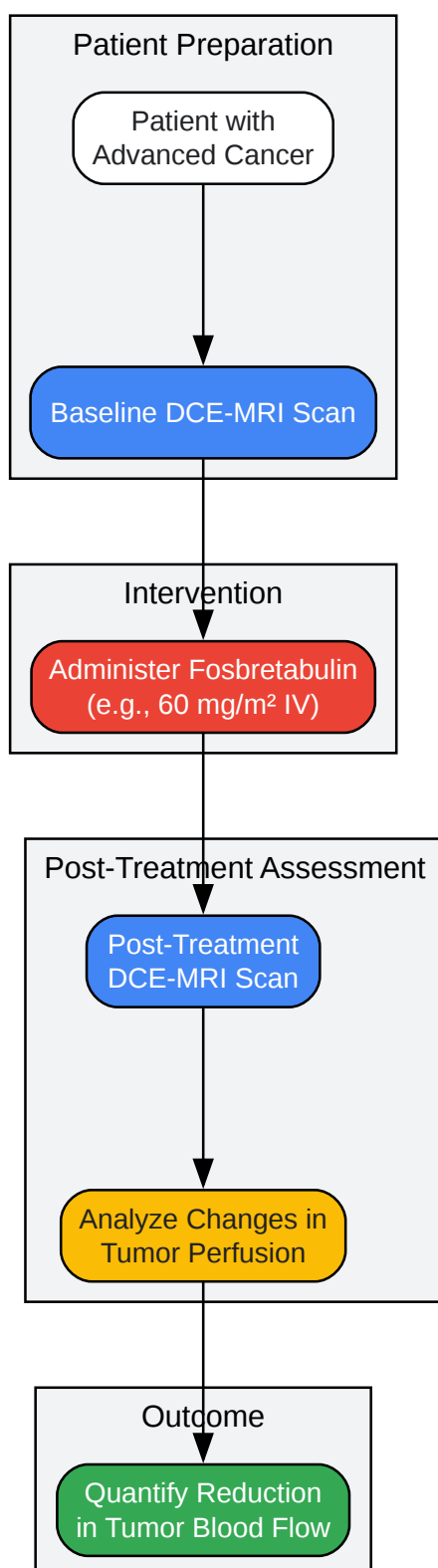
Early-phase trials typically enrolled patients with advanced, refractory solid tumors.[6][7][9] Specific Phase II trials focused on patient populations such as those with anaplastic thyroid carcinoma[2] or non-small-cell lung cancer.[12] **Fosbretabulin** was administered as a 10-minute intravenous infusion.[6][7] Dosing schedules varied and included weekly infusions,[6] single doses every 3 weeks,[7] and a 5-consecutive-day schedule every 3 weeks.[9]

## Pharmacokinetic Analysis

Blood samples were collected at various time points post-infusion to measure the plasma concentrations of **fosbretabulin** and its active metabolite, combretastatin A4.[6][7] High-pressure liquid chromatography was a method used for this analysis.[6]

## Assessment of Tumor Blood Flow

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was utilized in some studies to non-invasively assess changes in tumor blood flow following **fosbretabulin** administration.[7][9] This technique measures the transfer of a contrast agent from the blood plasma to the extravascular extracellular space, providing an indication of vessel permeability and blood flow.[9] A significant decline in tumor blood flow was observed in patients treated with 60 mg/m<sup>2</sup> of **fosbretabulin**. [7][10]



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**Caption:** Workflow for assessing tumor blood flow using DCE-MRI.

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